molecular formula C10H19NO5 B6232331 (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid CAS No. 2348330-80-1

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Cat. No. B6232331
CAS RN: 2348330-80-1
M. Wt: 233.3
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the IUPAC name of “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-ethoxypyrrolidine-2-carboxylic acid” is given as “(2S,4R)-1-(tert-butoxycarbonyl)-4-ethoxypyrrolidine-2-carboxylic acid” and its InChI code is "1S/C12H21NO5/c1-5-17-8-6-9 (10 (14)15)13 (7-8)11 (16)18-12 (2,3)4/h8-9H,5-7H2,1-4H3, (H,14,15)/t8-,9+/m1/s1" .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-ethoxypyrrolidine-2-carboxylic acid”, are known. It has a molecular weight of 259.3, a melting point of 48-51°C, and is stored at a temperature of 4°C .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “(2S,4R)-1-[(tert-butoxy)carbonyl]-4-ethoxypyrrolidine-2-carboxylic acid” has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 .

Future Directions

The future directions for the study of “(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds for organic synthesis , this compound may also have potential uses in this area.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid involves the protection of the carboxylic acid group, followed by the addition of the tert-butoxycarbonyl (Boc) protecting group to the amine group. The protected intermediate is then subjected to a series of reactions to introduce the methoxy and butanoic acid groups, followed by deprotection of the Boc group to yield the final product.", "Starting Materials": [ "Methoxyacetic acid", "tert-butylamine", "tert-butyl chloroformate", "sodium hydroxide", "methyl iodide", "sodium borohydride", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Methoxyacetic acid is treated with tert-butylamine and tert-butyl chloroformate to form the Boc-protected intermediate.", "Step 2: The Boc-protected intermediate is treated with sodium hydroxide and methyl iodide to introduce the methoxy group.", "Step 3: The resulting intermediate is treated with sodium borohydride to reduce the carbonyl group to an alcohol.", "Step 4: The alcohol is then oxidized to a carboxylic acid using acetic anhydride and hydrochloric acid.", "Step 5: The Boc group is removed using hydrochloric acid to yield the final product, (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid." ] }

CAS RN

2348330-80-1

Product Name

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Molecular Formula

C10H19NO5

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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